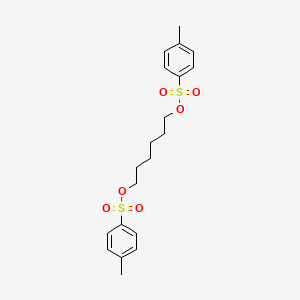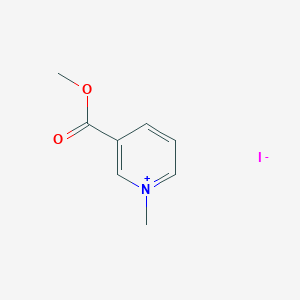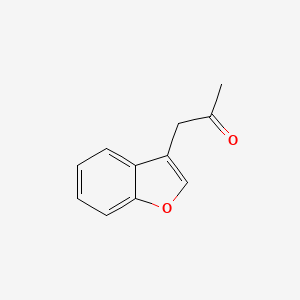
1,2-Bis(4-vinylphenyl)ethane
Vue d'ensemble
Description
1,2-Bis(4-vinylphenyl)ethane is a chemical compound with the molecular formula C18H18This compound is a colorless liquid that is soluble in organic solvents such as ethanol and xylene . It is often used as a chemical reagent and intermediate in the synthesis of various polymers, resins, and surface coatings .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,2-Bis(4-vinylphenyl)ethane can be synthesized through a Grignard coupling reaction. This involves the reaction of diphenylethylene with a vinyl compound under alkaline conditions . Another method involves the Wurtz coupling reaction of p-chloromethylstyrene . The reaction is typically carried out under dry argon to exclude oxygen and moisture from the reaction systems .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of Grignard reagents and is carried out in large-scale reactors under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-vinylphenyl)ethane undergoes various types of chemical reactions, including:
Polymerization: It can be polymerized using different catalysts and conditions to form cross-linked polymers.
Substitution Reactions: It can react with various reagents to form substituted derivatives.
Common Reagents and Conditions
Polymerization: Catalysts such as scandium and Lewis acids like SnCl4 and ZnCl2 are commonly used
Substitution Reactions: Reagents like Grignard reagents and vinyl compounds are used under alkaline conditions.
Major Products Formed
Polymers: Cross-linked polymers with enhanced thermal and mechanical properties.
Substituted Derivatives: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
1,2-Bis(4-vinylphenyl)ethane has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-vinylphenyl)ethane primarily involves its ability to undergo polymerization and form cross-linked structures. This is facilitated by the presence of vinyl groups that can react with various catalysts and reagents to form stable polymers . The molecular targets and pathways involved include the interaction with catalysts like scandium and Lewis acids, which initiate the polymerization process .
Comparaison Avec Des Composés Similaires
Similar Compounds
Divinylbenzene: Another cross-linking agent used in polymer synthesis.
1,8-Bis(4-vinylphenyl)octane: A similar compound with a longer alkyl linkage.
Uniqueness
1,2-Bis(4-vinylphenyl)ethane is unique due to its specific molecular structure, which allows for the formation of highly cross-linked polymers with enhanced thermal and mechanical properties . Its ability to undergo various chemical reactions and form stable derivatives also sets it apart from other similar compounds .
Propriétés
IUPAC Name |
1-ethenyl-4-[2-(4-ethenylphenyl)ethyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18/c1-3-15-5-9-17(10-6-15)13-14-18-11-7-16(4-2)8-12-18/h3-12H,1-2,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXLAFQNTMMFLSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)CCC2=CC=C(C=C2)C=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453919 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
48174-52-3 | |
| Record name | Benzene, 1,1'-(1,2-ethanediyl)bis[4-ethenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![1h-Benzimidazole, 2-[(2,2-diethoxyethyl)thio]-](/img/structure/B3052859.png)
